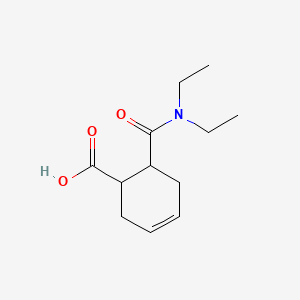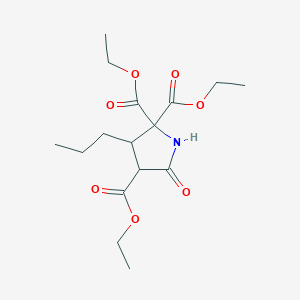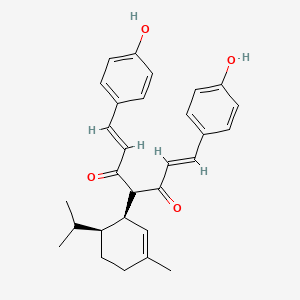
Curcumaromin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumaromin C is a bioactive compound derived from the rhizomes of Curcuma species, particularly Curcuma aromatica. It belongs to the class of curcuminoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumaromin C can be synthesized through various methods, including traditional and contemporary approaches. Some common methods include:
Soxhlet extraction: This involves the use of a Soxhlet apparatus to extract curcuminoids from the plant material using solvents like ethanol or methanol.
Ultrasound-assisted extraction: This method uses ultrasonic waves to enhance the extraction efficiency of curcuminoids from the plant material.
Microwave-assisted extraction: This technique employs microwave radiation to heat the solvent and plant material, resulting in faster and more efficient extraction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction processes using advanced technologies such as supercritical fluid extraction and enzyme-assisted extraction. These methods ensure higher yields and purity of the compound .
Chemical Reactions Analysis
Curcumaromin C undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Curcumaromin C has a wide range of scientific research applications, including:
Mechanism of Action
Curcumaromin C exerts its effects through multiple mechanisms, including:
Scavenging of reactive oxygen species: It acts as an antioxidant by neutralizing free radicals and reducing oxidative stress.
Modulation of signaling pathways: This compound influences various cellular signaling pathways, including those involved in inflammation and apoptosis.
Inhibition of enzymes: It inhibits the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory processes.
Comparison with Similar Compounds
Curcumaromin C is similar to other curcuminoids such as curcumin, demethoxycurcumin, and bis-demethoxycurcumin. it has unique properties that distinguish it from these compounds . For example:
Properties
Molecular Formula |
C29H32O4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26+/m1/s1 |
InChI Key |
XPEWDUSWUQJRDO-WUDRIEKWSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


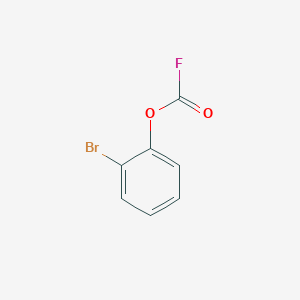
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)

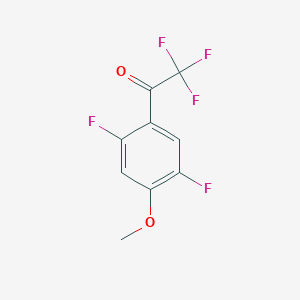
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
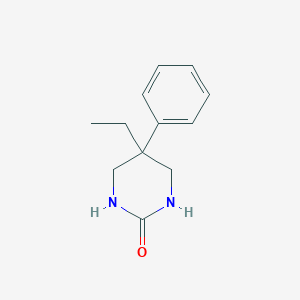

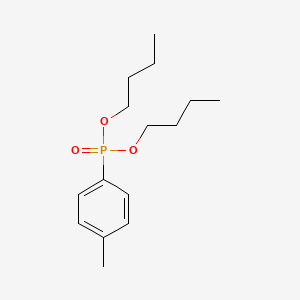
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
